molecular formula C15H14O4 B12115932 3,4-Dimethoxy-5-phenoxybenzaldehyde CAS No. 4664-59-9

3,4-Dimethoxy-5-phenoxybenzaldehyde

Cat. No.: B12115932
CAS No.: 4664-59-9
M. Wt: 258.27 g/mol
InChI Key: AICDGSYRYLHFMH-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,4-dimethoxy-5-phenoxy- is an aromatic aldehyde with the molecular formula C15H14O4. It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and phenoxy groups. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzaldehyde, 3,4-dimethoxy-5-phenoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,4-dimethoxy-5-phenoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

    Benzaldehyde, 3,4-dimethoxy-: This compound lacks the phenoxy group and has different chemical properties.

    Benzaldehyde, 4-hydroxy-3,5-dimethoxy-:

Uniqueness: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- is unique due to the presence of both methoxy and phenoxy groups, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

CAS No.

4664-59-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3,4-dimethoxy-5-phenoxybenzaldehyde

InChI

InChI=1S/C15H14O4/c1-17-13-8-11(10-16)9-14(15(13)18-2)19-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

AICDGSYRYLHFMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)OC2=CC=CC=C2)OC

Origin of Product

United States

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